4-Bromopyridine hydrochloride

Catalog No.
S662848
CAS No.
19524-06-2
M.F
C5H5BrClN
M. Wt
194.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromopyridine hydrochloride

CAS Number

19524-06-2

Product Name

4-Bromopyridine hydrochloride

IUPAC Name

4-bromopyridine;hydrochloride

Molecular Formula

C5H5BrClN

Molecular Weight

194.46 g/mol

InChI

InChI=1S/C5H4BrN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H

InChI Key

MPZMVUQGXAOJIK-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1Br.Cl

Synonyms

4-Bromopyridinium Chloride;

Canonical SMILES

C1=C[NH+]=CC=C1Br.[Cl-]

The exact mass of the compound 4-Bromopyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76559. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromopyridine hydrochloride is a highly versatile, halogenated N-heterocyclic salt utilized as a foundational building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. By securing the reactive 4-bromopyridine moiety as a hydrochloride salt, this compound delivers a stable, crystalline solid with an assay typically ≥99% and a moisture content below 0.5%, maintaining its structural integrity up to 120 °C [1]. It serves as a superior electrophile in palladium-catalyzed cross-coupling (e.g., Suzuki, Stille, Sonogashira) and nucleophilic aromatic substitution (SNAr) reactions. For industrial buyers and synthetic chemists, the hydrochloride form resolves the severe handling and storage limitations of the free base, providing a reliable, shelf-stable precursor that ensures batch-to-batch reproducibility in large-scale manufacturing workflows [1].

Substituting 4-bromopyridine hydrochloride with its free base, or with alternative halides like 4-chloropyridine, fundamentally disrupts process scalability and reaction efficiency. The free base of 4-bromopyridine is notoriously unstable at room temperature, rapidly undergoing spontaneous self-alkylation and degradation, which causes catastrophic yield losses and necessitates immediate, in-situ use upon liberation [1]. Furthermore, substituting with 4-chloropyridine hydrochloride drastically reduces reactivity in standard cross-coupling protocols, demanding doubled catalyst loadings or extended reaction times to achieve comparable conversions [2]. Positional isomers and di-halogenated analogs (e.g., 2,6-dibromopyridine) exhibit entirely different electronic and steric profiles, leading to poor yields or competing disubstitution, thereby making generic substitution impossible for targeted 4-pyridyl architectures[3].

Shelf-Life and Handling Stability vs. Free Base

The commercial viability of 4-bromopyridine relies entirely on its formulation as a hydrochloride salt. The free base form is notoriously unstable, prone to rapid self-alkylation, volatilization, and degradation upon exposure to ambient conditions, mandating immediate use upon liberation [1]. In contrast, 4-bromopyridine hydrochloride is a stable, crystalline solid that maintains its chemical integrity up to 120 °C with minimal hygroscopicity (moisture <0.5%) [2]. This stabilization prevents the formation of side products during storage and ensures accurate stoichiometric dosing in bulk synthesis [2].

Evidence DimensionThermal stability and shelf-life
Target Compound DataStable solid up to 120 °C, maintains >99% assay during storage
Comparator Or Baseline4-Bromopyridine free base (rapidly degrades and requires immediate use)
Quantified DifferenceComplete prevention of room-temperature degradation
ConditionsStandard ambient storage and handling conditions

Procurement teams must specify the hydrochloride salt to avoid catastrophic material loss and batch failures associated with the unstable free base.

Catalytic Efficiency in Suzuki-Miyaura Cross-Coupling vs. 4-Chloropyridine

In one-pot borylation and Suzuki-Miyaura coupling reactions, the choice of halogen profoundly impacts process efficiency. When utilizing 1 mol % of a supported palladium catalyst (SiliaCat DPP-Pd), 4-bromopyridine hydrochloride achieves quantitative conversion (approx. 100% yield) with arylboronates within 3 hours [1]. Under identical conditions, substituting with 4-chloropyridine hydrochloride results in a severely depressed yield of only 35% [1]. To drive the chloro-analog to acceptable conversions, manufacturers must either extend the reaction time to 17 hours or double the expensive palladium catalyst loading [1].

Evidence DimensionProduct yield in standard Suzuki-Miyaura coupling (3 hours, 1 mol% Pd)
Target Compound Data~100% (quantitative) yield
Comparator Or Baseline4-Chloropyridine hydrochloride (35% yield)
Quantified Difference65% absolute increase in yield without additional catalyst
Conditions1 mol % SiliaCat DPP-Pd catalyst, 2-butanol solvent, 98 °C, 3 hours

Selecting the bromo-derivative drastically reduces expensive palladium catalyst consumption and shortens reactor cycle times in industrial API synthesis.

Regioselectivity in Hirao Cross-Coupling vs. 2,6-Dibromopyridine

The synthesis of heteroaryl phosphonates via the Hirao cross-coupling reaction requires precise control over substitution sites to avoid complex product mixtures. When subjected to modified Hirao coupling conditions (1 mol% Pd(OAc)2/dppf at 110 °C), 4-bromopyridine hydrochloride provides high isolated yields of the mono-phosphonate product [1]. In contrast, utilizing 1 equivalent of 2,6-dibromopyridine under identical conditions yields only 30% of the mono-substituted product due to severe competing disubstitution [1].

Evidence DimensionIsolated yield of mono-substituted phosphonate
Target Compound DataGood isolated yield of targeted mono-phosphonate (historically ~70%)
Comparator Or Baseline2,6-Dibromopyridine (30% isolated yield of mono-product)
Quantified DifferenceAvoidance of severe yield loss to competing disubstitution
Conditions1 mol% Pd(OAc)2/dppf, DMF, 110 °C

Using the mono-halogenated 4-bromo precursor ensures exclusive single-site functionalization, avoiding complex purification of disubstituted byproducts.

Large-Scale API Precursor Synthesis via Palladium-Catalyzed Cross-Coupling

Directly leverages the superior reactivity of the 4-bromo moiety (compared to 4-chloro analogs) to minimize palladium catalyst loading and reduce reactor time in Suzuki, Stille, and Sonogashira couplings [1].

Regioselective Synthesis of 4-Pyridyl Phosphonates and Functional Materials

Utilizes the single reactive halogen site to efficiently install phosphonate groups or other nucleophiles without the competing disubstitution issues inherent to polyhalogenated pyridines[2].

Standardized Bench-to-Pilot Scale-Up

Capitalizes on the thermal stability (up to 120 °C) and solid-state handling properties of the hydrochloride salt, avoiding the catastrophic self-alkylation and storage failures associated with 4-bromopyridine free base [3].

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19524-06-2

Dates

Last modified: 08-15-2023

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